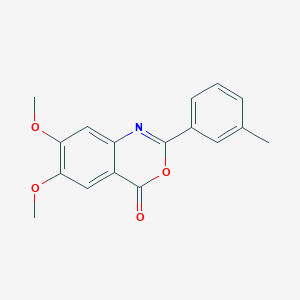

6,7-dimethoxy-2-(3-methylphenyl)-4H-3,1-benzoxazin-4-one

Beschreibung

Eigenschaften

IUPAC Name |

6,7-dimethoxy-2-(3-methylphenyl)-3,1-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c1-10-5-4-6-11(7-10)16-18-13-9-15(21-3)14(20-2)8-12(13)17(19)22-16/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUILEMVFUKHZIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC3=CC(=C(C=C3C(=O)O2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Claisen-Like Condensation for β-Ketosulfonamide Intermediates

A foundational strategy involves the formation of β-ketosulfonamides through Claisen-like condensation. This method, adapted for chromone and benzoxazinone syntheses, employs the dianion of N-Boc-methanesulfonamide (16 ) reacting with methyl salicylate derivatives under strongly basic conditions. For example, methyl 2,3-dihydroxybenzoate (22 ) undergoes TBS protection, followed by condensation with 16 to yield β-ketosulfonamide 19 in 86% yield. Subsequent formylation using dimethylformamide dimethyl acetal (DMF-DMA) generates enaminones, which cyclize to form the benzoxazinone core.

Reaction Conditions:

-

Condensation: LDA (lithium diisopropylamide), THF, -78°C.

-

Formylation: DMF-DMA, ambient temperature.

This approach achieves a 50% overall yield for chromone-3-sulfonamide derivatives, demonstrating its utility for methoxy-substituted benzoxazinones.

Hofmann Rearrangement for Ring Closure

An alternative two-step process leverages Hofmann rearrangement to construct the benzoxazinone ring. Starting with 3-substituted phthalides (4 ), aminolysis with aqueous ammonia generates 2-hydroxymethylbenzamides (5 ), which undergo Hofmann rearrangement using bis(trifluoroacetoxy)iodobenzene (BTI) to form the target structure.

Optimized Protocol:

-

Aminolysis: Phthalide 4e reacts with NH₃ in methanol (70°C, 12 hours).

-

Rearrangement: BTI in DMF at 0°C induces cyclization via intermediate isocyanate formation.

This method avoids toxic phosgene derivatives and achieves a 70% combined yield for 3-methyl-substituted benzoxazinones.

Substituent-Specific Modifications

Introducing the 3-Methylphenyl Group

Comparative Analysis of Synthetic Routes

The Claisen route offers flexibility for introducing sulfonamide groups but requires careful handling of strong bases. The Hofmann method excels in environmental safety, while triazine activation enables late-stage diversification of the aryl group.

Challenges and Optimization Strategies

Regiochemical Control

The juxtaposition of methoxy and methylphenyl groups creates steric hindrance, complicating cyclization. Kinetic studies reveal that electron-donating methoxy groups accelerate ring closure but may promote side reactions like over-oxidation. Using bulky bases (e.g., Cs₂CO₃) in cyclization steps improves regioselectivity.

Purification of Polar Intermediates

β-Ketosulfonamides and enaminones are highly polar, complicating isolation. Patent data recommends crystallization from methanol or ethanol for final products, achieving >97% purity. Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) resolves intermediate mixtures.

Recent Advancements in Catalysis

Recent efforts focus on replacing toxic reagents. For example, BTI-mediated Hofmann rearrangement eliminates the need for Pb(OAc)₄ or hypervalent iodine reagents. Additionally, enzymatic catalysis using lipases has been explored for enantioselective synthesis of benzoxazinone precursors, though yields remain suboptimal (20–30%) .

Analyse Chemischer Reaktionen

Types of Reactions

6,7-Dimethoxy-2-(3-methylphenyl)-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The oxazine ring can be reduced to form dihydro derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Chemical Formula : CHNO

Molecular Weight : 297.31 g/mol

Structural Features : The compound features a benzoxazine core with methoxy groups at the 6 and 7 positions and a methylphenyl substituent at the 2 position. This configuration contributes to its reactivity and biological properties.

Anticancer Activity

Research indicates that compounds within the benzoxazine family exhibit significant anticancer properties. Studies have shown that 6,7-dimethoxy-2-(3-methylphenyl)-4H-3,1-benzoxazin-4-one can inhibit the proliferation of various cancer cell lines. For instance, it has been tested against breast cancer and lung cancer cells, demonstrating a dose-dependent reduction in cell viability .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor, particularly against enzymes like acetylcholinesterase (AChE) and α-glucosidase. Inhibitors of AChE are crucial in treating neurodegenerative diseases such as Alzheimer’s disease, while α-glucosidase inhibitors are important for managing type 2 diabetes mellitus. Preliminary studies suggest that this compound exhibits promising inhibitory activity against both enzymes .

Antimicrobial Properties

Benzoxazine derivatives have also been noted for their antimicrobial activities. Preliminary tests indicate that this compound shows effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as certain fungal pathogens .

Polymer Chemistry

Due to its unique chemical structure, this compound is being explored for use in polymer formulations. Benzoxazines are known for their thermosetting properties when cured, making them suitable for high-performance materials in aerospace and automotive applications. The incorporation of this compound into polymer matrices could enhance thermal stability and mechanical properties .

Coatings and Adhesives

The reactivity of benzoxazines allows them to be utilized in coatings and adhesives due to their ability to form cross-linked networks upon curing. This application is particularly relevant in industries requiring durable and chemically resistant coatings.

Wirkmechanismus

The mechanism by which 6,7-dimethoxy-2-(3-methylphenyl)-4H-3,1-benzoxazin-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For instance, its potential antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity. Its anticancer properties could be related to the induction of apoptosis or inhibition of cell proliferation pathways.

Vergleich Mit ähnlichen Verbindungen

6,7-Dimethoxy-2-(3-methyl-4-nitrophenyl)-4H-3,1-benzoxazin-4-one ()

- Structural Difference : Incorporates a nitro group at the 4-position of the 3-methylphenyl ring.

- However, it may reduce bioavailability due to higher molecular weight (342.307 g/mol vs. 220.27 g/mol for simpler analogs) .

6,7-Dimethoxy-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one ()

- Structural Difference : Methyl group at the 2-position instead of the 3-position on the phenyl ring.

- Impact : Alters steric interactions and electron density distribution. The ortho-substitution may hinder binding to target enzymes like acetyl-CoA carboxylase (ACCase) compared to para-substituted analogs .

6,7-Dimethoxy-2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one ()

- Structural Difference : Chlorine substituent at the 4-position of the phenyl ring.

- Impact : Halogenation enhances herbicidal potency. Compounds with 2,4-dihalo-substituted phenyl groups (e.g., 3m, 3o in ) exhibit IC50 values comparable to commercial herbicides like 2,4-D, highlighting the importance of halogen positioning .

Core Structure Modifications

2-Phenoxymethyl-4H-3,1-benzoxazin-4-ones ()

- Structural Difference: A phenoxymethyl group replaces the aryl substituent at position 2.

- Impact: This modification retains herbicidal activity but shifts the inhibition phenotype. For example, compound 3f () shows moderate activity (IC50 ~313.11 μM), whereas halogenated analogs (e.g., 3m, IC50 ~2,4-D equivalence) are more potent .

Quinazolin-4-one Derivatives ()

- Structural Difference: Replacement of the oxygen atom in the benzoxazinone core with nitrogen yields quinazolinone derivatives.

- Impact: Enhances cerebroprotective and antimicrobial properties.

Key SAR Insights :

- Methoxy Groups : The 6,7-dimethoxy substitution enhances electron donation, improving binding to targets like human neutrophil elastase .

- Halogenation : 2,4-Dichloro or dibromo substitutions significantly boost herbicidal and antimicrobial activities by increasing lipophilicity and target affinity .

- Phenyl Ring Position : Meta-substitution (3-methyl) may reduce activity compared to para-substituted analogs, as seen in hormone-type herbicides .

Biologische Aktivität

6,7-Dimethoxy-2-(3-methylphenyl)-4H-3,1-benzoxazin-4-one is a synthetic compound belonging to the benzoxazine family, characterized by a fused benzene and oxazine ring structure. This compound, with the molecular formula and a molecular weight of 297.31 g/mol, has garnered attention for its potential biological activities. This article delves into its biological activity, including antibacterial and antifungal properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The unique structure of this compound contributes to its biological activities. The presence of methoxy groups at positions 6 and 7 enhances its reactivity and interaction with biological targets.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C17H15NO4 |

| Molecular Weight | 297.31 g/mol |

| Chemical Structure | Chemical Structure |

Antibacterial Activity

Research indicates that compounds in the benzoxazine family exhibit significant antibacterial properties. In vitro studies have demonstrated that this compound shows promising activity against various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial effects of this compound against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 2.33 µM |

| Bacillus subtilis | 4.69 µM |

| Pseudomonas aeruginosa | 13.40 µM |

These results suggest that the compound has a broad spectrum of activity, particularly against Staphylococcus aureus and Escherichia coli, which are known to cause severe infections.

Antifungal Activity

In addition to antibacterial properties, the compound has also been tested for antifungal activity. The following table summarizes its effectiveness against common fungal pathogens:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16.69 µM |

| Fusarium oxysporum | 56.74 µM |

The antifungal activity indicates that this compound may be a potential candidate for treating fungal infections.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the methoxy groups enhance its ability to interact with microbial cell membranes or inhibit essential metabolic pathways within these organisms.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 6,7-Dimethoxy-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one | C17H15NO4 | Similar structure; different phenyl substitution |

| 2-Methyl-4H-3,1-benzoxazin-4-one | C9H7NO2 | Lacks methoxy groups; simpler structure |

This comparative analysis highlights how variations in substituents can influence both chemical behavior and biological activity.

Q & A

Q. What are the standard synthetic routes for 6,7-dimethoxy-2-(3-methylphenyl)-4H-3,1-benzoxazin-4-one?

The compound is typically synthesized via a two-stage process. First, Schotten–Baumann acylation is employed to prepare intermediates like 2-acetamido-4,5-dimethoxybenzoic acid by reacting nitrohomoveratric acid with acetyl chloride in an alkaline medium. The second stage involves cyclization using propionic anhydride or benzoyl chloride under reflux to form the benzoxazinone core. Modifications, such as substituting oxygen with nitrogen using glycine or β-alanine in acetic acid (catalyzed by DMF), can yield derivatives .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

- 1H NMR : To confirm substituent positions (e.g., methoxy and methylphenyl groups) and aromatic proton environments. For example, methoxy groups typically appear as singlets near δ 3.9–4.0 ppm .

- IR spectroscopy : Key peaks include C=O stretching (~1750 cm⁻¹) and C=N absorption (~1650 cm⁻¹) .

- Elemental analysis : Validates molecular formula and purity (>95% recommended for pharmacological studies) .

Q. How are the biological activities of this compound screened in preclinical studies?

Methodologies include:

- Antibacterial assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values calculated .

- Anticonvulsant testing : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in rodents .

- Antioxidant evaluation : DPPH radical scavenging assays or lipid peroxidation inhibition .

Advanced Research Questions

Q. How do steric and electronic factors at the C-2 position influence heterocyclic ring-opening reactions?

Substituents at C-2 (e.g., 3-methylphenyl) modulate reactivity toward nucleophiles like hydrazine. Bulky groups hinder ring-opening by increasing steric hindrance, while electron-withdrawing groups (e.g., nitro) polarize the carbonyl, accelerating nucleophilic attack. For example, hydrazine hydrate in ethanol selectively cleaves the oxazinone ring to form hydrazides, as confirmed by IR (loss of C=O at ~1750 cm⁻¹) and NMR (new NH₂ signals) .

Q. What strategies resolve contradictions in reported synthetic yields for benzoxazinone derivatives?

Discrepancies often arise from:

- Reagent purity : Impurities in polyphosphoric acid (PPA) or acetic anhydride reduce cyclization efficiency. Use freshly distilled reagents.

- Reaction monitoring : TLC (e.g., hexane/EtOH 1:1) ensures complete intermediate formation before proceeding .

- Temperature control : Overheating during cyclization (e.g., >120°C) promotes side reactions like decarboxylation .

Q. What structural modifications enhance hypolipidemic activity in benzoxazinone derivatives?

- C-2 aryl substitution : A 4-(1,1-dimethylethyl)phenyl group significantly elevates HDL in hyperlipidemic models.

- C-6 halogenation : Bromine substitution optimizes therapeutic margins (e.g., 6-bromo derivatives show 2-fold higher activity vs. chloro analogs).

- Metabolite design : Active degradation products (e.g., carboxylic acids) retain efficacy, suggesting in vivo hydrolysis contributes to activity .

Q. How can green chemistry principles improve benzoxazinone synthesis?

- Mechanochemical methods : Solvent-free grinding with 2,4,6-trichloro-1,3,5-triazine and triphenylphosphine minimizes waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.